molecular formula C₁₁H₁₈O₇ B1140525 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose CAS No. 109680-96-8

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose

Cat. No.: B1140525
CAS No.: 109680-96-8
M. Wt: 262.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is a derivative of galactose, a type of sugar. This compound is often used in various chemical and biological research applications due to its unique structural properties. It is characterized by the presence of an acetyl group and an isopropylidene group, which provide stability and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose typically involves the protection of the hydroxyl groups of galactose followed by selective acetylation. The process generally includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using isopropylidene to form 1,2-O-isopropylidene-alpha-D-galactofuranose.

    Selective Acetylation: The protected galactose derivative is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of galactose are treated with isopropylidene to protect the hydroxyl groups.

    Acetylation: The protected intermediate is then acetylated using acetic anhydride in the presence of a suitable catalyst.

    Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of glycosylated compounds.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases.

    Pathways: It participates in pathways related to the synthesis and modification of glycoproteins and glycolipids.

Comparison with Similar Compounds

Similar Compounds

  • 1,2:5,6-Di-O-isopropylidene-alpha-D-galactofuranose
  • 3,4,6-Tri-O-acetyl-D-galactose
  • 1,2-O-Isopropylidene-alpha-D-glucofuranose

Uniqueness

3-Acetyl-1,2-O-isopropylidene-alpha-D-galactofuranose is unique due to its specific acetylation at the 3-position and the presence of the isopropylidene group, which provides stability and reactivity. This makes it particularly useful in synthetic chemistry and biological studies, where selective modification of sugar molecules is required.

Properties

IUPAC Name

[(3aR,5S,6R,6aR)-5-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O7/c1-5(13)15-8-7(6(14)4-12)16-10-9(8)17-11(2,3)18-10/h6-10,12,14H,4H2,1-3H3/t6-,7-,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHWTXULRQTAPZ-SRQGCSHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]2[C@H](O[C@H]1[C@H](CO)O)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.